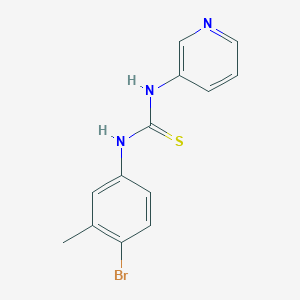

N-(4-bromo-3-methylphenyl)-N'-pyridin-3-ylthiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of thiourea derivatives, including those similar to N-(4-bromo-3-methylphenyl)-N'-pyridin-3-ylthiourea, involves reactions between isothiocyanates and amines. For example, the synthesis of N-4-(bromobutanoyl)-N’-(o-, m- and p-tolyl)thioureas involves the reaction of 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine, characterized by spectroscopic techniques like IR and NMR (Abosadiya et al., 2015). This process likely mirrors the synthetic pathway for the specific thiourea , where brominated and methylated phenyl rings react with pyridinyl thioureas.

Molecular Structure Analysis The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, demonstrating specific configurations and hydrogen bonding patterns. For instance, studies have shown that thiourea derivatives crystallize in various systems with distinct configurations and are stabilized by hydrogen bonds, illustrating the structural diversity and complexity of these compounds (Liang Xian et al., 2009).

Chemical Reactions and Properties Thiourea derivatives engage in a range of chemical reactions, emphasizing their reactivity and potential for diverse applications. These compounds can undergo reactions leading to the formation of thiazoles or imidazopyridines, depending on the reaction conditions and the reactants involved (D. Count & J. A. J. Jarvis, 1977). Such versatility in chemical behavior underlines the functional utility of thiourea derivatives in various chemical transformations.

科学的研究の応用

Chemical Synthesis and Reactivity

Chemical synthesis and reactivity studies, such as those on the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, lay the foundation for understanding the chemical behavior of complex molecules, including N-(4-bromo-3-methylphenyl)-N'-pyridin-3-ylthiourea. Research by Thapa et al. (2014) on the bromination of dimethylpyridines highlights the nuanced reactivity patterns that can inform the synthesis and functionalization of related compounds (Thapa, Brown, Balestri, & Taylor, 2014).

Environmental Impact and Toxicology

The environmental fate and toxicological impact of chemically similar substances, like phenylurea herbicides, are critical for assessing potential ecological risks. Hussain et al. (2015) provide an overview of the biotic and abiotic processes affecting the environmental persistence of phenylurea herbicides, which could parallel investigations into the environmental aspects of this compound (Hussain, Arshad, Springael, Sørensen, Bending, Devers-Lamrani, Maqbool, & Martin-Laurent, 2015).

Pharmaceutical Applications

The exploration of chemical inhibitors of cytochrome P450 isoforms, as reviewed by Khojasteh et al. (2011), can be pertinent to understanding the metabolic pathways that this compound might engage in within biological systems. Such insights are crucial for developing therapeutic agents and elucidating potential drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Advanced Materials

Ionic liquid-modified materials, as discussed by Vidal, Riekkola, and Canals (2012), represent a cutting-edge area of research that could benefit from compounds like this compound. The unique properties of ionic liquids in modifying materials for solid-phase extraction and separation technologies underscore the potential for innovative applications of complex thioureas (Vidal, Riekkola, & Canals, 2012).

特性

IUPAC Name |

1-(4-bromo-3-methylphenyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3S/c1-9-7-10(4-5-12(9)14)16-13(18)17-11-3-2-6-15-8-11/h2-8H,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUJMBUAXAIRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)NC2=CN=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)